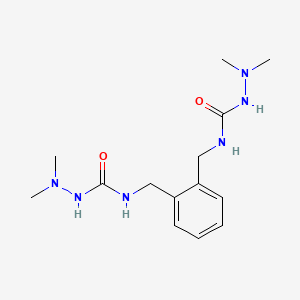

4,4'-(Phenylenebis(methylene))bis(1,1-dimethylsemicarbazide)

Description

Properties

CAS No. |

69911-58-6 |

|---|---|

Molecular Formula |

C14H24N6O2 |

Molecular Weight |

308.38 g/mol |

IUPAC Name |

1-(dimethylamino)-3-[[2-[(dimethylaminocarbamoylamino)methyl]phenyl]methyl]urea |

InChI |

InChI=1S/C14H24N6O2/c1-19(2)17-13(21)15-9-11-7-5-6-8-12(11)10-16-14(22)18-20(3)4/h5-8H,9-10H2,1-4H3,(H2,15,17,21)(H2,16,18,22) |

InChI Key |

XBHVXGVJAFWDOJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)NC(=O)NCC1=CC=CC=C1CNC(=O)NN(C)C |

Origin of Product |

United States |

Preparation Methods

Chemical Properties and Background

- Molecular Formula : C14H24N6O2

- Molecular Weight : 308.39 g/mol

- CAS Number : 69911-58-6

The compound consists of two dimethylsemicarbazide units linked by a phenylenebis(methylene) group. Its synthesis involves the formation of methylene bridges connecting semicarbazide groups to a phenyl core.

Preparation Methods

Reaction of Phenylenediamine with Formaldehyde and Dimethylsemicarbazide

This is the most common method for synthesizing 4,4'-(Phenylenebis(methylene))bis(1,1-dimethylsemicarbazide).

Procedure

-

- Phenylenediamine: Serves as the core structure.

- Formaldehyde: Provides methylene groups for bridging.

- Dimethylsemicarbazide: Supplies semicarbazide units.

-

- The reaction can be conducted under either acidic or basic conditions to facilitate the formation of methylene bridges.

- Typical solvents include water or alcohols (e.g., ethanol) to dissolve reactants and control reaction kinetics.

Steps :

- Mix phenylenediamine with formaldehyde in the chosen solvent.

- Gradually add dimethylsemicarbazide while maintaining a controlled temperature (usually between 60–80°C).

- Stir the mixture for several hours to ensure complete reaction.

-

- The product is precipitated by adjusting the pH or cooling the reaction mixture.

- The crude product is purified by recrystallization using solvents like ethanol or acetone.

Reaction Scheme

$$ \text{C6H4(NH2)2} + 2 \text{CH2O} + 2 \text{C3H9N3O} \rightarrow \text{C14H24N6O2} + H2O $$

Industrial Scale-Up

For large-scale production, modifications are made to optimize yield and purity.

Key Considerations :

- Use of continuous flow reactors ensures consistent mixing and temperature control.

- Catalysts such as acids (e.g., HCl) or bases (e.g., NaOH) may be employed to enhance reaction rates.

- Post-reaction purification often includes filtration and drying under vacuum conditions.

Alternative Synthetic Routes

Other approaches involve variations in reactants or conditions to improve efficiency:

Use of Dimethylamine Derivatives :

- Dimethylamine can be reacted with hydrazine derivatives to form dimethylsemicarbazide in situ, which then reacts with phenylenediamine and formaldehyde.

Microwave-Assisted Synthesis :

- Microwave irradiation has been explored to reduce reaction time significantly while maintaining high yields.

Reaction Parameters and Optimization

Table: Optimal Reaction Parameters

| Parameter | Range/Condition | Notes |

|---|---|---|

| Temperature | 60–80°C | Higher temperatures risk decomposition. |

| pH | Acidic (pH ~3–5) or Basic (~8) | Controls methylene bridge formation. |

| Solvent | Water, Ethanol | Affects solubility and reaction rate. |

| Reaction Time | 4–8 hours | Ensures complete conversion. |

Analytical Validation

Post-synthesis validation is critical to confirm the identity and purity of the compound.

Techniques Used:

- FTIR Spectroscopy : Confirms functional groups (e.g., carbonyl and amine).

- NMR Spectroscopy : Verifies molecular structure.

- HPLC Analysis : Assesses purity and detects impurities.

- Mass Spectrometry : Confirms molecular weight.

Challenges in Synthesis

-

- Over-condensation can lead to polymeric by-products.

-

- Impurities may arise from incomplete reactions or degradation under harsh conditions.

-

- Use of formaldehyde poses safety risks; alternative aldehydes are being explored.

Chemical Reactions Analysis

Condensation Reactions

The compound undergoes condensation reactions with carbonyl-containing compounds (e.g., aldehydes, ketones) to form hydrazones. This reactivity stems from the nucleophilic amine groups reacting with electrophilic carbonyl groups.

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Hydrazones Formation | Aldehydes/Ketones | Acidic/Basic catalysts | Corresponding hydrazones |

The reaction mechanism involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by dehydration to form a double bond. This process is critical for stabilizing polymer systems by preventing oxidative degradation.

Polymerization Reactions

The compound acts as a cross-linking agent in polymerization processes, particularly in polyurethane (PU) production. Its methylene-bridged structure enables it to link polymer chains, enhancing material durability and resistance to yellowing.

| Application | Role | Conditions | Outcome |

|---|---|---|---|

| Polyurethane Production | Cross-linking agent | Acidic/Basic catalysts | Stabilized PU materials |

| Polymer Coatings | Radical scavenger | Heat/UV exposure | Prevention of degradation |

By scavenging free radicals, the compound mitigates oxidative degradation and discoloration in polymers . This property makes it essential in industrial processes for plastics, foams, and fibers .

Functional Group Reactivity

The compound’s reactivity is governed by its amine and carbonyl groups :

-

Amine groups participate in nucleophilic substitution and addition reactions.

-

Carbonyl groups act as electrophiles, enabling condensation with other nucleophiles.

These functional groups also interact with enzymes and biomolecules, influencing cellular processes such as oxidative stress response.

Stability and Degradation

Under specific conditions, the compound may undergo oxidation or reduction , though detailed pathways are not extensively documented in the provided sources. Its stability in polymer matrices under standard processing conditions (e.g., heat, light) is critical for maintaining material integrity.

Scientific Research Applications

Anti-yellowing Agent

One of the primary uses of 4,4'-(Phenylenebis(methylene))bis(1,1-dimethylsemicarbazide) is as an anti-yellowing agent in the production of polyurethane (PU) materials. It helps prevent discoloration during processing, which is critical for maintaining the aesthetic quality of products such as:

- Shoe Materials

- Polyurethane Coatings

- Plastics and Fibers

The compound's ability to inhibit yellowing enhances the longevity and visual appeal of these materials, making it a valuable additive in the polymer industry .

Antioxidant and Stabilizer

In addition to its role as an anti-yellowing agent, this compound also functions as an antioxidant and stabilizer in various formulations. Its antioxidant properties help mitigate oxidative degradation in polymers, thereby improving their durability and performance under environmental stressors .

Polymerization Reactions

Research indicates that 4,4'-(Phenylenebis(methylene))bis(1,1-dimethylsemicarbazide) can participate in polymerization reactions, contributing to the development of new polymeric materials with tailored properties. This application is particularly relevant in creating advanced composites that require specific mechanical or thermal characteristics .

Chiral Separation in HPLC

A notable case study involves the use of derivatives of this compound in high-performance liquid chromatography (HPLC). The derivative forms have been utilized as stationary phases for chiral separation, showcasing excellent selectivity for various enantiomers of chiral drug compounds. This application highlights the compound's versatility beyond traditional uses and its potential role in pharmaceutical analysis .

Case Study 1: Polyurethane Production

In a study focusing on polyurethane production, researchers incorporated 4,4'-(Phenylenebis(methylene))bis(1,1-dimethylsemicarbazide) into PU formulations. The results demonstrated a significant reduction in yellowing compared to control samples without the additive. The treated samples maintained their original color over extended periods under UV exposure .

Case Study 2: Chiral Stationary Phase Development

Another research project involved synthesizing a new type of amylose-immobilized chiral stationary phase using derivatives of this compound. The resulting material exhibited superior performance in separating enantiomers under various chromatographic conditions, indicating its potential for widespread use in pharmaceutical applications where chiral purity is critical .

Mechanism of Action

The mechanism of action of 4,4’-(Phenylenebis(methylene))bis(1,1-dimethylsemicarbazide) involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Molecular Features

The following compounds share functional similarities but differ in their core linkers or substituents:

Key Observations :

- Rigidity vs. Flexibility: The phenylenebis(methylene) linker imparts rigidity, enhancing thermal stability, whereas hexamethylene derivatives exhibit flexibility, favoring solubility in non-polar matrices .

Physicochemical Properties

- Melting Points: Phenylenebis(methylene) derivatives (e.g., related triazoles in ): 198–234°C .

- Spectroscopic Data :

- IR spectra of phenylenebis(methylene) compounds show peaks for C=O (1710 cm⁻¹) and aromatic C=C (1446–1600 cm⁻¹) . Semicarbazide-specific NH stretches (~3100–3300 cm⁻¹) differentiate them from triazole analogs.

Biological Activity

4,4'-(Phenylenebis(methylene))bis(1,1-dimethylsemicarbazide), also known as 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) , is a chemical compound with significant applications in various fields, particularly in polymer chemistry as an anti-yellowing agent. Its molecular formula is and it has a molecular weight of 288.39 g/mol. This compound is notable for its biological activity and potential therapeutic applications.

The biological activity of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) primarily stems from its ability to act as an antioxidant and stabilizer in various chemical processes. It is known to inhibit oxidative processes that can lead to cellular damage. The compound's structure allows it to donate electrons and neutralize free radicals, thereby protecting cells from oxidative stress.

Antioxidant Properties

Research indicates that compounds similar to 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) exhibit significant antioxidant properties. These properties are crucial in preventing cellular damage associated with aging and various diseases, including cancer.

Study on Antioxidant Efficacy

In a comparative study assessing the antioxidant efficacy of various hydrazine derivatives, 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) was evaluated alongside other compounds. The study utilized assays measuring the reduction of reactive oxygen species (ROS) in cultured cells treated with oxidative agents. Results indicated that this compound significantly reduced ROS levels compared to untreated controls.

In Vivo Studies

In vivo studies involving animal models have shown that compounds with similar structures can reduce tumor incidence when administered prior to exposure to known carcinogens. Although direct studies on 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) are sparse, the implications from related research highlight its potential utility in cancer prevention strategies.

Data Table: Properties and Activities

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 288.39 g/mol |

| Melting Point | 144.0 - 148.0 °C |

| Density | 1.065 ± 0.06 g/cm³ |

| pKa | 11.79 ± 0.50 |

| Biological Activity | Antioxidant and stabilizer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.